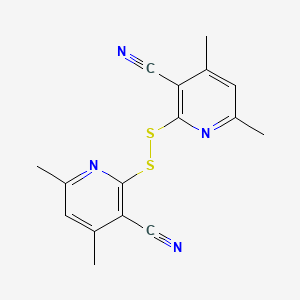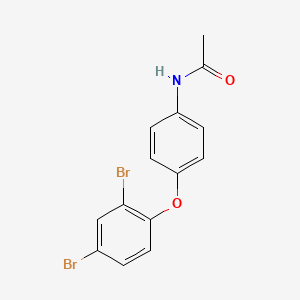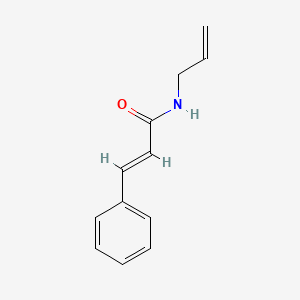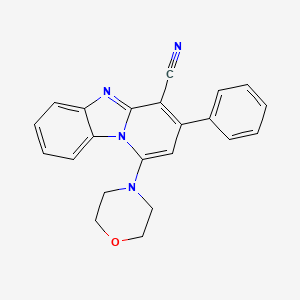
N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide est un composé chimique de formule moléculaire C19H16N4O2. Il s'agit d'un dérivé de la pyrazine, un composé hétérocyclique contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide implique généralement la condensation de la 3-(benzyloxy)benzaldéhyde avec la pyrazine-2-carbohydrazide. La réaction est généralement effectuée en présence d'un catalyseur acide sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe benzylidène peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des solvants spécifiques pour faciliter la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exerce ses effets n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement l'inhibition enzymatique ou la liaison aux récepteurs. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes exacts impliqués.
Applications De Recherche Scientifique
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(4-(Benzyloxy)benzylidene)-2-pyrazinecarbohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-pyrazinecarbohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-pyridinecarbohydrazide
Unicité
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la position du groupe benzyloxy et le cycle pyrazine. Ces caractéristiques structurales peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
304908-12-1 |
|---|---|
Formule moléculaire |
C19H16N4O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+ |
Clé InChI |
KGSYWWKEFFKRRJ-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)



![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)






![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)

![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
